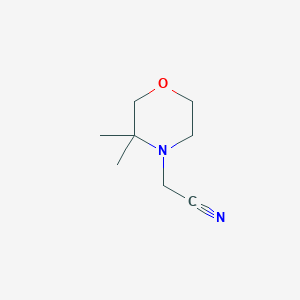

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile

Beschreibung

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H14N2O It is characterized by the presence of a morpholine ring substituted with two methyl groups and an acetonitrile group

Eigenschaften

IUPAC Name |

2-(3,3-dimethylmorpholin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSPMVHAZWELIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile typically involves the reaction of 3,3-dimethylmorpholine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and more efficient purification techniques such as crystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as primary amines.

Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Formula

Pharmaceutical Applications

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile has been investigated for its potential therapeutic uses, particularly in modulating biological pathways relevant to various diseases.

- Hedgehog Signaling Pathway Modulation : Research has indicated that compounds similar to 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile can affect the Hedgehog signaling pathway, which is crucial in cancer biology. This pathway's modulation may lead to innovative treatments for cancers such as basal cell carcinoma and medulloblastoma .

- Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancers by targeting specific molecular pathways. For instance, studies have highlighted its efficacy against hematopoietic tumors and solid tumors .

Analytical Chemistry

In analytical chemistry, 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile has been employed as a reagent in various analytical techniques.

- Chromatography : It serves as a solvent or derivatizing agent in chromatographic methods for the separation and analysis of complex mixtures. Its ability to dissolve a wide range of organic compounds enhances the sensitivity and resolution of chromatographic techniques.

- Spectroscopy : The compound can be utilized in spectroscopic analyses due to its distinct spectral properties. It aids in the identification and quantification of other chemical species in mixtures through techniques such as NMR and mass spectrometry .

Material Science

The unique properties of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile make it valuable in material science.

- Polymer Synthesis : It is used as a monomer or co-monomer in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their performance in various applications, including coatings and adhesives.

- Nanomaterials : Recent studies have explored its role in the development of nanomaterials for applications in electronics and energy storage. The compound's ability to interact with metal nanoparticles facilitates the creation of hybrid materials with enhanced functionalities .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent .

Case Study 2: Analytical Method Development

In an analytical chemistry study, researchers developed a method utilizing 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). This method improved the detection limits for certain analytes by enhancing their volatility and stability during analysis .

Wirkmechanismus

The mechanism of action of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Dimethylmorpholine: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.

4-Morpholineacetonitrile: Lacks the methyl groups, which can affect its steric and electronic properties.

Uniqueness

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile is unique due to the presence of both the dimethyl-substituted morpholine ring and the acetonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile, identified by its CAS number 1250342-90-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies, and provides a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The structure of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile features a morpholine ring substituted with a nitrile group. This configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile can be categorized into several key areas:

-

Neuropharmacological Effects

- Dopamine and Norepinephrine Uptake Inhibition : Studies indicate that this compound acts as an inhibitor of both dopamine (DA) and norepinephrine (NE) uptake. It has been shown to exhibit noncompetitive antagonism at α4β2-nicotinic acetylcholine receptors (nAChRs), with an IC50 value of approximately 3.3 μM, which is comparable to the concentrations needed for DA and NE uptake inhibition .

- Antinociceptive Properties : In animal models, 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile demonstrated significant efficacy in antagonizing nicotine-induced analgesia, suggesting potential applications in pain management .

-

Cytotoxicity and Cytoprotection

- Recent studies have explored the compound's cytoprotective effects against chemotherapeutic agents like doxorubicin and cisplatin. In vitro experiments showed that the compound could prevent cytotoxic damage in various cell lines, including HEK293 and SHSY5Y cells, indicating its potential as a protective agent in cancer therapy .

In Vitro Studies

Table 1 summarizes the in vitro activity of 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile against various biological targets.

| Target | Assay Type | IC50 (µM) | Effect |

|---|---|---|---|

| α4β2-nAChR | Antagonism | 3.3 | Noncompetitive inhibition |

| Dopamine Transporter (DAT) | Uptake Inhibition | Varies | Significant inhibition observed |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Varies | Significant inhibition observed |

In Vivo Studies

In vivo studies have shown that the compound effectively reduces nicotine-induced hypomobility and hypothermia in mice models. This suggests its potential utility in treating nicotine dependence and related disorders .

Case Studies

- Antidepressant-like Effects : In forced-swim tests, the compound exhibited antidepressant-like effects comparable to established antidepressants, indicating its potential for mood disorder treatments .

- Cytoprotection Against Chemotherapy : A study highlighted the compound's ability to enhance cell survival rates when co-administered with doxorubicin. For instance, at a concentration of 2.5 mg/mL, cell survival rates increased significantly compared to doxorubicin alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.